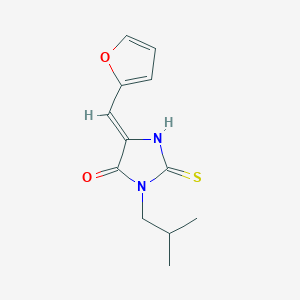![molecular formula C16H15BrN2O3S B305706 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
作用機序
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a nuclear receptor that plays a key role in glucose and lipid metabolism. By inhibiting PPARγ, the compound can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity and reduce inflammation, which makes it a potential candidate for the treatment of diabetes and other inflammatory disorders. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is that it is relatively easy to synthesize and purify. The compound has also been extensively studied, which means that there is a lot of data available on its properties and potential applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione. One direction is to study its potential applications in the treatment of diabetes and other inflammatory disorders. Another direction is to study its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromoindole-3-carboxaldehyde with 3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
科学的研究の応用
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties. The compound has been tested against various cell lines, including breast cancer, lung cancer, and colon cancer cells. It has been found to inhibit the growth of cancer cells and induce apoptosis.
特性
製品名 |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C16H15BrN2O3S |
分子量 |
395.3 g/mol |
IUPAC名 |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H15BrN2O3S/c1-22-6-2-5-19-15(20)14(23-16(19)21)7-10-9-18-13-4-3-11(17)8-12(10)13/h3-4,7-9,18H,2,5-6H2,1H3/b14-7+ |
InChIキー |
RONWWDSJAUAHCC-VGOFMYFVSA-N |
異性体SMILES |
COCCCN1C(=O)/C(=C\C2=CNC3=C2C=C(C=C3)Br)/SC1=O |
SMILES |
COCCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)SC1=O |
正規SMILES |
COCCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)